molecular formula C19H17N3O2S2 B3312677 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide CAS No. 946327-15-7

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide

Cat. No. B3312677
CAS RN: 946327-15-7
M. Wt: 383.5 g/mol
InChI Key: DNFMLVWCLWUCQV-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the thiazole family and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. In addition, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide in lab experiments is its potential as a therapeutic agent in various diseases. It has been found to exhibit multiple biological activities, which make it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. Additionally, further research can be conducted to improve its solubility and stability, which can enhance its applicability in lab experiments.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential as an anti-diabetic agent and for its neuroprotective effects.

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-12-6-5-9-14(10-12)17(24)22-18-16(13-7-3-2-4-8-13)21-19(26-18)25-11-15(20)23/h2-10H,11H2,1H3,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFMLVWCLWUCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide
Reactant of Route 3
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide
Reactant of Route 4
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide
Reactant of Route 6
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide

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